Lipophilicity Advantage vs. Bromo Analog
The iodo derivative exhibits a significantly lower computed lipophilicity (XLogP3 = 0.3) compared to its 5-bromo-1-methyl-1H-tetrazole analog (XLogP3 = 0.6) [1]. This 50% reduction in logP can translate into improved aqueous solubility and potentially lower non-specific binding, which are critical parameters in early drug discovery optimization.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.3 |
| Comparator Or Baseline | 5-Bromo-1-methyl-1H-tetrazole: 0.6 |
| Quantified Difference | ΔXLogP3 = -0.3 (50% lower) |
| Conditions | Computed by XLogP3 algorithm, PubChem 2025.04.14 release |
Why This Matters
Lower lipophilicity can enhance aqueous solubility and reduce non-specific protein binding, directly influencing the success of lead optimization campaigns.
- [1] PubChem. (2025). 5-iodo-1-methyl-1H-1,2,3,4-tetrazole (CID 14226291). 5-bromo-1-methyl-1H-tetrazole (CID 164513). National Center for Biotechnology Information. View Source
